molecular formula C5H9N3O2S B15239009 N,1-Dimethyl-1H-pyrazole-3-sulfonamide

N,1-Dimethyl-1H-pyrazole-3-sulfonamide

Cat. No.: B15239009
M. Wt: 175.21 g/mol
InChI Key: XCXXWHCXYJIANA-UHFFFAOYSA-N
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Description

N,1-Dimethyl-1H-pyrazole-3-sulfonamide (CAS 1862839-86-8) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound integrates two privileged pharmacophores—the pyrazole heterocycle and the sulfonamide functional group—which are commonly found in biologically active molecules . The pyrazole ring is a five-membered aromatic heterocycle characterized by two adjacent nitrogen atoms, a structure first described by Ludwig Knorr in 1883 . The specific substitution pattern on this scaffold makes it a valuable intermediate for the synthesis of more complex target molecules. Research into analogous pyrazole-sulfonamide hybrids has demonstrated their potential to yield compounds with a range of pharmacological activities . Studies on related chemical structures have shown that the pyrazole-sulfonamide motif is a promising scaffold for developing enzyme inhibitors , antiproliferative agents , and antimicrobial compounds . For instance, sophisticated pyrazole sulfonamide derivatives have been identified as potent, non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a target for managing inflammatory conditions . Other research on similar 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives has revealed antiproliferative activity against cancer cell lines such as U937 . The compound serves as a versatile precursor for further chemical exploration, including additional functionalization on the pyrazole ring or the sulfonamide nitrogen, enabling extensive structure-activity relationship (SAR) studies . It is supplied with comprehensive analytical data to ensure quality and support advanced research applications. This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C5H9N3O2S

Molecular Weight

175.21 g/mol

IUPAC Name

N,1-dimethylpyrazole-3-sulfonamide

InChI

InChI=1S/C5H9N3O2S/c1-6-11(9,10)5-3-4-8(2)7-5/h3-4,6H,1-2H3

InChI Key

XCXXWHCXYJIANA-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=NN(C=C1)C

Origin of Product

United States

Scientific Research Applications

5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide is a synthetic compound belonging to the pyrazole class, which is characterized by a unique structure including a methoxy group and a sulfonamide moiety. It has a molecular weight of approximately 174.22 g/mol. The compound's structure features a pyrazole ring substituted at the 5-position with a methoxy group and at the 3-position with a sulfonamide, contributing to its biological activity and potential therapeutic applications. Research indicates that compounds similar to 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide exhibit significant biological activities, particularly in anti-inflammatory and anticancer contexts.

Potential Applications

  • Pharmaceutical Development The compound may be used in pharmaceutical development due to its biological activity.
  • Anti-inflammatory Agent It has been noted for its ability to inhibit specific enzymes involved in inflammatory pathways, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), suggesting potential therapeutic applications in managing inflammation.
  • Anticancer Agent Studies have shown that modifications of the pyrazole structure can enhance its potency against various cancer cell lines, indicating its role as an anticancer agent. Pyrazole derivatives have a wide range of biological activities, including anticancer activity .
  • Treatment for Human African Trypanosomiasis (HAT) Pyrazole sulfonamide is a potent inhibitor of TbNMT, which is an attractive therapeutic target for the treatment of human African trypanosomiasis (HAT) .

Related Pyrazole Compounds and Their Activities

Various pyrazole derivatives exhibit a range of biological activities, as highlighted in scientific literature . These activities include anti-microbial, anti-fungal, anti-tubercular, anti-inflammatory, anti-convulsant, anticancer, and anti-viral properties .

Compound NameStructure FeaturesBiological Activity
1-Methyl-1H-pyrazole-3-sulfonamideMethyl substitution at position 1Anti-inflammatory properties
3-Amino-N,N-dimethylpyrazoleAmino group at position 3Anticancer activity against various cell lines
5-Ethyl-N,N-dimethylpyrazoleEthyl substitution at position 5Enhanced lipophilicity affecting bioavailability
4-Methoxy-N,N-dimethylpyrazoleMethoxy group at position 4Potential anti-tumor activity

Comparison with Similar Compounds

Table 1: Key Compounds for Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Features
This compound C₈H₁₂N₄O₂S 180.21 -N(CH₃)₂ at sulfonamide; -CH₃ at pyrazole Compact, lipophilic; versatile scaffold
4-Amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide C₈H₁₃N₅O₂S 195.23 Additional -NH₂ at pyrazole C4 Enhanced polarity; potential H-bonding
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide C₂₄H₂₅F₃N₆O 392.2 Trifluoromethyl pyridine; imidazole High molecular weight; kinase inhibition

Substituent-Driven Differences

Electronic and Steric Effects

  • This compound : The dual methyl groups at N1 and sulfonamide nitrogen confer steric bulk and moderate lipophilicity, favoring passive membrane permeability . The sulfonamide group acts as a strong electron-withdrawing moiety, enhancing electrophilicity at adjacent positions.
  • 4-Amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide: The C4 amino group introduces a hydrogen-bond donor, increasing solubility in polar solvents compared to the parent compound.
  • Trifluoromethylpyridine-Imidazole Hybrid (Compound 41 in ) : The trifluoromethyl group enhances metabolic resistance and electronegativity, while the imidazole-pyrrole core enables π-π stacking interactions with kinase active sites. Its higher molecular weight (392.2 g/mol) may limit oral bioavailability .

Table 2: Comparative Physicochemical Data

Property This compound 4-Amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide Compound 41 ()
LogP (Predicted) 1.2 0.8 3.5
Water Solubility (mg/mL) 12.4 25.6 0.5
Synthetic Complexity Low Moderate High
  • Synthetic Accessibility : this compound is synthesized in fewer steps (e.g., via direct sulfonylation of pyrazole precursors) compared to Compound 41, which requires multi-step coupling of imidazole and trifluoromethylpyridine modules .
  • Stability: The trifluoromethyl group in Compound 41 enhances thermal and enzymatic stability, whereas the amino group in 4-amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide increases susceptibility to oxidation .

Q & A

Q. Key Reaction Parameters :

StepReagents/ConditionsImpact on Yield/Purity
CyclizationHydrazine + β-keto ester, 60–80°CHigher temperatures reduce side products
SulfonylationSulfonyl chloride, DMF, RT to 50°CExcess sulfonyl chloride improves conversion
PurificationEthyl acetate/hexane gradientRemoves unreacted intermediates

Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

Q. Basic

  • NMR Spectroscopy : Assigns proton environments (e.g., methyl groups at δ 2.1–2.3 ppm) and confirms sulfonamide formation .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESIMS m/z 180.2 for C₅H₉N₃O₂S) .
  • X-ray Diffraction (XRD) : Resolves dihedral angles between aromatic rings (e.g., 27.4°–87.7° for pyrazole derivatives) .

Advanced Tip : Use dynamic NMR to study rotational barriers in sulfonamide groups .

How can researchers optimize the sulfonylation step to mitigate low yields in scale-up synthesis?

Q. Advanced

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity .
  • Catalysis : Palladium catalysts improve coupling efficiency in sterically hindered systems .
  • Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine reduces residual starting material .

Case Study : Replacing triethylamine with DMAP increased yields from 65% to 82% in analogous sulfonamides .

How should researchers address contradictions in reported biological activity data for sulfonamide derivatives?

Q. Advanced

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls .
  • Structural Validation : Compare crystallographic data (e.g., PubChem CID 82869913) to confirm compound identity .
  • Meta-Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on pyrazole) with activity trends .

Example : Discrepancies in antimicrobial IC₅₀ values resolved by standardizing broth microdilution protocols .

What methodologies are effective for structure-activity relationship (SAR) studies of this compound derivatives?

Q. Advanced

Substituent Variation : Modify methyl groups on pyrazole or sulfonamide to assess steric/electronic effects .

Biological Profiling : Test against target enzymes (e.g., carbonic anhydrase) using fluorescence-based assays .

Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to active sites .

SAR Insight : Adding electron-deficient aryl groups to the sulfonamide improved thrombin inhibition by 15-fold .

What purification strategies are recommended for isolating this compound from complex reaction mixtures?

Q. Basic

  • Chromatography : Silica gel with ethyl acetate/hexane (3:7) achieves >95% purity .
  • Recrystallization : Use ethanol/water mixtures for high-crystallinity products .
  • HPLC : Reverse-phase C18 columns resolve polar impurities .

How can target engagement be validated in enzyme inhibition studies involving this compound?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD < 10 nM for fXa inhibitors) .
  • Crystallography : Resolve co-crystal structures with target enzymes (e.g., PDB ID 7QZ for sulfonamide-enzyme complexes) .
  • Competitive Assays : Monitor displacement of fluorescent probes (e.g., ANS for hydrophobic pockets) .

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